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Compound of Interest

Compound Name: Guanidine thiocyanate

Cat. No.: B014930 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals improve the purity of RNA

extracted using guanidine thiocyanate-based methods.

Frequently Asked Questions (FAQs)
Issue 1: Low A260/A280 Ratio
Q1: My A260/A280 ratio is below 1.8. What is the likely cause and how can I fix it?

A low A260/A280 ratio typically indicates contamination with proteins, phenol, or other organic

compounds that absorb light at or near 280 nm.[1][2] An ideal A260/A280 ratio for pure RNA is

approximately 2.0.[1]

Troubleshooting Steps:

Insufficient Phase Separation: During the phenol-chloroform extraction, be careful to aspirate

only the upper aqueous phase, avoiding the interphase where proteins and DNA collect.[3]

Using phase-lock tubes can help minimize contamination from the interphase and organic

phase.

Incomplete Protein Denaturation: Ensure the sample is thoroughly homogenized in the

guanidine thiocyanate lysis buffer to completely denature cellular proteins.[4] For difficult-
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to-lyse samples, consider incorporating a mechanical lysis step (e.g., bead beating) or an

enzymatic digestion (e.g., Proteinase K).[4]

Excessive Starting Material: Using too much starting tissue or cells can overwhelm the lysis

buffer's capacity to denature all proteins, leading to carryover.[2] Try reducing the amount of

starting material.

Phenol Contamination: Residual phenol from the organic phase can also lower the

A260/A280 ratio. Ensure all of the organic phase is removed before proceeding to RNA

precipitation. An additional chloroform extraction step can help remove lingering phenol.

Issue 2: Low A260/A230 Ratio
Q2: My A260/A230 ratio is below 2.0. What does this indicate and what are the solutions?

A low A260/A230 ratio is a common issue and often points to contamination with guanidine
thiocyanate salts from the lysis buffer.[2][5][6] Other potential contaminants that absorb at 230

nm include carbohydrates, peptides, and phenol.[6][7] While a low A260/A230 ratio may not

always inhibit downstream applications like RT-PCR, it can interfere with accurate RNA

quantification.[6][7]

Troubleshooting Steps:

Guanidine Salt Carryover: This is the most frequent cause.[2][5] To remove residual salts,

ensure the RNA pellet is washed effectively with 75-80% ethanol.[2][5] Increasing the

number of ethanol washes or performing an additional wash can significantly improve the

A260/A230 ratio.[5][8]

Improper Pellet Washing: When washing the RNA pellet with ethanol, gently vortex or flick

the tube to ensure the ethanol washes the entire pellet and the walls of the tube.[9]

Ethanol Precipitation: If your final RNA sample has a low A260/A230 ratio, you can re-

precipitate the RNA to wash away the contaminating salts. See the detailed protocol below.

Issue 3: Genomic DNA (gDNA) Contamination
Q3: I suspect my RNA sample is contaminated with genomic DNA. How can I confirm this and

remove it?
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Genomic DNA contamination can lead to inaccurate quantification and false positives in

sensitive downstream applications like RT-PCR.[4][10]

Confirmation of gDNA Contamination:

Agarose Gel Electrophoresis: Run your RNA sample on an agarose gel. The presence of a

high molecular weight band or smearing above the ribosomal RNA bands (28S and 18S) is

indicative of gDNA contamination.[11]

No-RT Control PCR: Perform a PCR on your RNA sample without the reverse transcriptase

enzyme. Amplification of a product in this control reaction confirms the presence of

contaminating gDNA.[11]

Methods for gDNA Removal:

DNase Treatment: The most effective way to remove gDNA is to treat the RNA sample with

RNase-free DNase.[2][12] This can be done either "on-column" during many commercial kit-

based purifications or as a separate step in solution.

Acidic Phenol-Chloroform Extraction: The original guanidine thiocyanate-phenol-chloroform

method utilizes an acidic pH, which causes DNA to partition into the organic phase, thereby

separating it from the RNA in the aqueous phase.[3] Ensure your phenol solution is acidic for

effective DNA removal.

Quantitative Data Summary
The purity of an RNA sample is commonly assessed by measuring its absorbance at 260 nm,

280 nm, and 230 nm using a spectrophotometer. The ratios of these absorbance values

provide an indication of sample purity.
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Purity Ratio Ideal Range
Indication of
Contamination (if outside
ideal range)

A260/A280 1.8 - 2.2
< 1.8: Protein, phenol, or other

organic contaminants[1][2]

A260/A230 2.0 - 2.2

< 2.0: Guanidine thiocyanate,

carbohydrates, peptides, or

phenol[1][6][7]

Experimental Protocols
Protocol 1: Ethanol Precipitation for Removal of
Guanidine Salts
This protocol is useful for cleaning up an RNA sample with a low A260/A230 ratio.[5]

Materials:

RNA sample

3 M Sodium Acetate (pH 5.2), RNase-free

100% Ethanol, ice-cold

75% Ethanol, ice-cold (prepared with RNase-free water)

RNase-free water

Microcentrifuge

Pipettes and RNase-free tips

Procedure:

To your RNA sample, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

Add 2.5-3 volumes of ice-cold 100% ethanol.
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Mix gently by inverting the tube several times.

Incubate at -20°C for at least 1 hour or at -80°C for 20-30 minutes to precipitate the RNA.

Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

Carefully decant the supernatant without disturbing the RNA pellet.

Add 500 µL of ice-cold 75% ethanol to wash the pellet.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully decant the supernatant.

Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it

difficult to resuspend.

Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Protocol 2: In-Solution DNase Treatment
This protocol describes the removal of contaminating gDNA from a purified RNA sample.

Materials:

RNA sample

RNase-free DNase I

DNase I reaction buffer (provided with the enzyme)

EDTA (e.g., 50 mM)

RNase-free water

Heating block or water bath

Procedure:
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In an RNase-free tube, combine your RNA sample with RNase-free DNase I and the

corresponding reaction buffer. Follow the manufacturer's recommendations for the amount of

enzyme and buffer to use.

Incubate the reaction at 37°C for 15-30 minutes.

To inactivate the DNase, add EDTA to a final concentration of 5 mM and heat the sample at

75°C for 10 minutes. Note that heat inactivation may not be suitable for all downstream

applications and can cause some RNA degradation. Alternatively, use a DNase removal

resin or perform a phenol-chloroform extraction followed by ethanol precipitation.

The DNase-treated RNA is now ready for downstream applications or can be stored at

-80°C.
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Caption: Workflow for Guanidine Thiocyanate-Based RNA Extraction.
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Caption: Troubleshooting Decision Tree for RNA Purity Issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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